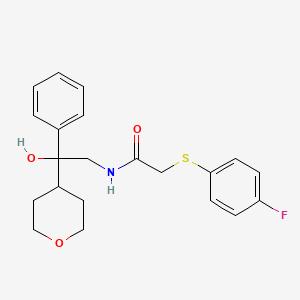

![molecular formula C19H11ClN2O5 B2409311 3-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-2-氧代-2H-色满-8-基乙酸酯 CAS No. 931352-31-7](/img/structure/B2409311.png)

3-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-2-氧代-2H-色满-8-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

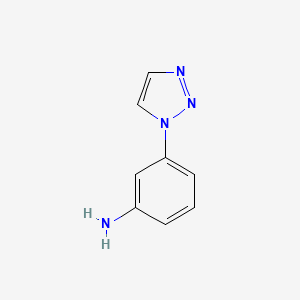

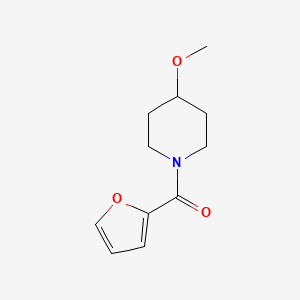

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule that contains several functional groups, including a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4-chlorophenyl group could potentially be introduced via a Friedel-Crafts acylation or alkylation . The 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The 2H-chromen-8-yl acetate group might be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl group is a type of aromatic ring, which would contribute to the overall stability of the molecule . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The 2H-chromen-8-yl acetate group is a type of lactone, which is a cyclic ester .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 4-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazole ring might be able to participate in nucleophilic substitution reactions . The 2H-chromen-8-yl acetate group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 4-chlorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and its ability to cross cell membranes . The 1,2,4-oxadiazole ring might contribute to the compound’s stability and resistance to metabolism .科学研究应用

Structural and Interaction Studies

- Molecular Structure and Interactions : The compound's structure, involving an oxadiazole ring linked to chromene and chlorophenyl substituents, exhibits various weak interactions, including C—H⋯O and C—H⋯Cl hydrogen bonds, forming two-dimensional sheets. These interactions are crucial in understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Baral, Nayak, Pal, & Mohapatra, 2018).

Synthesis and Characterization

- Synthesis Techniques : Efficient synthesis methods for oxadiazole derivatives, including those similar to the compound , have been developed. For example, microwave thermolysis and reactions under microwave irradiation are used for rapid synthesis, highlighting advancements in synthesis technology that could be applicable to this compound (Mogilaiah & Reddy, 2005); (Rao, Reddy, Jyotsna, & Sait, 2014).

Biological Applications

Antibacterial and Antifungal Properties : Research has shown that oxadiazole derivatives, particularly those linked with chromene, have demonstrated significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Molnar et al., 2018); (Mahesh et al., 2022).

Antimycobacterial Activity : Certain 1,2,4-oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of the compound in treating tuberculosis or related bacterial infections (Kumar et al., 2011).

Enzyme Inhibition Properties : Some related oxadiazole compounds have been investigated for their lipase and α-glucosidase inhibition, indicating potential for the compound in metabolic and digestive disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

未来方向

属性

IUPAC Name |

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDTYYWLMFNDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)